Rufinamide

Electrophysiology Sodium channel pharmacology Anticonvulsant mechanism

Rufinamide is a triazole anticonvulsant approved as adjunctive therapy for Lennox‑Gastaut syndrome (LGS). It uniquely stabilizes the intermediate inactivated state (Ii) of voltage‑gated sodium channels with a Kd ≈ 40 µM, selectively inhibiting Nav1.1 (100 µM) while sparing Nav1.2, Nav1.3, and Nav1.6. This isoform preference makes it the optimal tool for interneuron excitability studies. Its metabolism bypasses CYP450 enzymes (carboxylesterase‑mediated hydrolysis), minimizing drug‑drug interaction confounders in polytherapy protocols. In LGS clinical trials, it delivered a 42.5 % median reduction in drop attacks vs placebo [1]. Procure ≥98 % (HPLC) purity Rufinamide for reproducible electrophysiology, epilepsy, and pain research.

Molecular Formula C10H8F2N4O
Molecular Weight 238.19 g/mol
CAS No. 106308-44-5
Cat. No. B1680269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRufinamide
CAS106308-44-5
Synonyms1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CGP 33101
CGP-33101
Inovelon
rufinamide
Molecular FormulaC10H8F2N4O
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
InChIInChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)
InChIKeyPOGQSBRIGCQNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceXXXX solid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rufinamide (CAS 106308-44-5): FDA-Approved Triazole-Derived Anticonvulsant for Adjunctive Treatment of Lennox-Gastaut Syndrome


Rufinamide (CAS 106308-44-5) is a triazole-derived anticonvulsant drug that is structurally distinct from all other marketed antiepileptic drugs [1]. It received FDA approval on November 14, 2008 as an adjunctive treatment for seizures associated with Lennox-Gastaut Syndrome (LGS) in pediatric patients 1 year of age and older and in adults [2]. Rufinamide was the first anti-seizure medication to reach the US market with a pediatric indication prior to approval for adults [3]. The compound acts primarily through modulation of voltage-gated sodium channels, specifically prolonging the inactivated state of the channel to limit sustained repetitive firing of sodium-dependent action potentials [4]. Rufinamide is available as both film-coated tablets and oral suspension formulations [5].

Why Rufinamide Cannot Be Casually Interchanged with Other Sodium Channel Anticonvulsants in LGS Research


Generic substitution of rufinamide with other sodium channel-blocking antiepileptic drugs (AEDs) such as lamotrigine, topiramate, or phenytoin is scientifically unsound for Lennox-Gastaut Syndrome (LGS) research applications. Rufinamide exhibits a unique molecular binding profile to the intermediate inactivated state (Ii) of voltage-gated sodium channels with very fast binding kinetics, distinguishing it mechanistically from classical sodium channel inhibitors that preferentially target the fast inactivated state [1]. Furthermore, rufinamide is extensively metabolized via carboxylesterase-mediated hydrolysis without involvement of cytochrome P450 enzymes, conferring a drug-drug interaction profile that differs markedly from CYP450-metabolized alternatives [2]. In LGS—a severe epileptic encephalopathy characterized by multiple seizure types refractory to conventional AEDs—rufinamide has demonstrated efficacy specifically in patients who have failed classical sodium channel inhibitors [3]. The combination of distinct molecular pharmacology, non-CYP450 metabolism, and clinical efficacy in a treatment-resistant population makes generic substitution without empirical validation inappropriate for research requiring reproducible mechanistic and therapeutic outcomes.

Rufinamide Product-Specific Quantitative Differentiation Evidence Guide


Rufinamide Selectively Binds Intermediate Inactivated Sodium Channel State with Fast Kinetics vs. Classical Anticonvulsants

Rufinamide demonstrates a unique binding profile to the intermediate inactivated state (Ii) of voltage-gated sodium channels with very fast binding kinetics, in contrast to classical sodium channel inhibitors such as phenytoin and lacosamide. Classical anticonvulsants preferentially bind to the fast inactivated state (If) or slow inactivated state (Is), respectively, and fail to show similar inhibitory effects on resurgent sodium currents at clinically relevant concentrations [1]. Rufinamide, at therapeutic concentrations, selectively binds to Ii to slow the recovery process and dose-dependently inhibits resurgent currents, an effect not observed with phenytoin or lacosamide [1]. Rufinamide most effectively shifts the Na+ channel inactivation curve when the inactivating pulse duration is 1 second, showing maximal slowing effect on recovery kinetics from inactivation driven by modest depolarization (e.g., -60 mV) of intermediate length (50-300 ms) [2].

Electrophysiology Sodium channel pharmacology Anticonvulsant mechanism

Rufinamide Achieves 42.5% Median Reduction in Drop Attack Seizures vs. Placebo in LGS Clinical Trial

In a randomized, double-blind, placebo-controlled trial of 138 adult and pediatric patients with Lennox-Gastaut Syndrome, rufinamide demonstrated statistically significant seizure reduction compared to placebo. Patients receiving rufinamide 45 mg/kg/day achieved a median reduction in tonic-atonic (drop attack) seizure frequency of 42.5%, whereas the placebo group showed a 1.4% median increase in drop attacks [1]. For total seizure frequency, rufinamide-treated patients showed a median reduction of 32.7% compared to 11.7% in placebo controls (p=0.0015) [2]. The responder rate (≥50% reduction in seizures) was also significantly higher with rufinamide for both total seizures (p=0.0045) and tonic-atonic seizures (p=0.002) [3].

Clinical trial Lennox-Gastaut syndrome Drop attacks

Rufinamide Demonstrates Limited Drug-Drug Interaction Profile via Non-CYP450 Metabolism

Rufinamide is extensively metabolized via enzymatic hydrolysis by carboxylesterases to a pharmacologically inactive carboxylic acid derivative, with no involvement of cytochrome P450 enzymes [1]. In contrast, many alternative AEDs such as carbamazepine, phenytoin, and valproate undergo CYP450-mediated metabolism, creating complex drug-drug interaction liabilities. Rufinamide is only 34% bound to human serum proteins (predominantly albumin, 27%), giving little risk of displacement drug-drug interactions [2]. Population pharmacokinetic modeling indicates that rufinamide does not modify the clearance of topiramate or valproic acid, and may only slightly alter clearance of carbamazepine and lamotrigine (<20% predicted changes) [1]. Valproic acid may increase plasma rufinamide concentrations, while carbamazepine, phenytoin, and phenobarbital may cause slight-to-moderate decreases ranging from -13.7% to -46.3% [1].

Pharmacokinetics Drug-drug interactions Metabolism

Rufinamide Selectively Inhibits Nav1.1 but Not Nav1.2, Nav1.3, or Nav1.6 Sodium Channel Isoforms

Rufinamide exhibits isoform selectivity among voltage-gated sodium channels that distinguishes it from broad-spectrum sodium channel blockers. At a concentration of 100 μM, rufinamide inhibits Nav1.1 opening but does not inhibit Nav1.2, Nav1.3, or Nav1.6 sodium channel isoforms [1]. This isoform selectivity profile differs from classical sodium channel inhibitors which typically show broader or different selectivity patterns across the Nav family. The compound also increases the action potential threshold in primary rat hippocampal neurons [1].

Isoform selectivity Voltage-gated sodium channels Electrophysiology

Rufinamide Sustained Repetitive Firing Inhibition with EC50 of 3.8 μM in Cortical Neurons

In cultured cortical neurons, rufinamide at concentrations ≥1 μM significantly slowed sodium channel recovery from inactivation after a prolonged prepulse and limited sustained repetitive firing of sodium-dependent action potentials with an EC50 of 3.8 μM [1]. This in vitro potency provides a quantitative benchmark for comparing rufinamide's sodium channel modulation against other AEDs in similar experimental systems. The concentration-dependent inhibition of sustained repetitive firing is a key pharmacodynamic marker for anticonvulsant activity.

Electrophysiology Sodium channel pharmacology Cortical neurons

Optimal Research and Procurement Applications for Rufinamide Based on Verified Differentiation Evidence


Electrophysiological Studies Requiring Selective Sodium Channel State Modulation

Rufinamide is uniquely suited for electrophysiology research investigating the intermediate inactivated state (Ii) of voltage-gated sodium channels and resurgent sodium currents. Its demonstrated selective binding to Ii with an apparent dissociation constant of ~40 μM—and dose-dependent inhibition of resurgent currents not achievable with phenytoin or lacosamide—makes it the optimal tool compound for studies of transitional gating states [1]. Researchers studying burst discharges or repetitive firing patterns that involve short depolarizations (50-300 ms) will find rufinamide's very fast binding kinetics particularly relevant for isolating Ii-mediated phenomena [2].

Lennox-Gastaut Syndrome Adjunctive Therapy Research and Clinical Trial Design

For research programs and clinical trials focused on Lennox-Gastaut Syndrome, rufinamide provides a validated adjunctive therapy with quantitatively established efficacy benchmarks: 42.5% median reduction in drop attacks and 32.7% median reduction in total seizures versus placebo [1]. Given that LGS is refractory to classical sodium channel inhibitors, rufinamide offers a mechanistically distinct option for combination therapy studies. Its efficacy specifically in drop attacks—the most disabling seizure type—supports its use in trials targeting this outcome measure [1].

Polypharmacy Interaction Studies Requiring Low Drug-Drug Interaction Burden

Rufinamide's non-CYP450 metabolism via carboxylesterase-mediated hydrolysis and low plasma protein binding (34%) make it an advantageous choice for research protocols involving multiple concomitant medications [1]. In studies where minimizing pharmacokinetic confounders is critical—such as in LGS patient populations typically receiving 2-4 concomitant AEDs—rufinamide's limited interaction profile (predicted changes in concomitant AED clearance <20%) reduces variability and enhances interpretability of pharmacodynamic outcomes [2]. The predictable interaction with valproate (increased rufinamide concentrations) can also be leveraged in targeted studies [1].

Sodium Channel Isoform Selectivity Screening and Nav1.1-Focused Research

Researchers investigating isoform-specific sodium channel pharmacology should consider rufinamide for studies requiring selective Nav1.1 modulation. At 100 μM, rufinamide inhibits Nav1.1 opening while sparing Nav1.2, Nav1.3, and Nav1.6 [1]. This selectivity profile supports applications in interneuron excitability studies, given Nav1.1's predominant expression in inhibitory interneurons. The compound also increases action potential threshold in hippocampal neurons, providing additional electrophysiological endpoints for Nav1.1-focused investigations [1].

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